Cas no 122169-51-1 (1H,10H-Pyrrolo[1,2-c]purine-9,10,10-triol,2-amino-3a,4,5,6,8,9-hexahydro-5-hydroxy-4-(hydroxymethyl)-6-imino-,9-(hydrogen sulfate), (3aS,4R,9S,10aS)-)

1H,10H-Pyrrolo[1,2-c]purine-9,10,10-triol,2-amino-3a,4,5,6,8,9-hexahydro-5-hydroxy-4-(hydroxymethyl)-6-imino-,9-(hydrogen sulfate), (3aS,4R,9S,10aS)- structure
122169-51-1 structure
Nome del prodotto:1H,10H-Pyrrolo[1,2-c]purine-9,10,10-triol,2-amino-3a,4,5,6,8,9-hexahydro-5-hydroxy-4-(hydroxymethyl)-6-imino-,9-(hydrogen sulfate), (3aS,4R,9S,10aS)-
Numero CAS:122169-51-1
MF:C9H16N6O8S
MW:368.323740005493
CID:156827
PubChem ID:92029438

1H,10H-Pyrrolo[1,2-c]purine-9,10,10-triol,2-amino-3a,4,5,6,8,9-hexahydro-5-hydroxy-4-(hydroxymethyl)-6-imino-,9-(hydrogen sulfate), (3aS,4R,9S,10aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H,10H-Pyrrolo[1,2-c]purine-9,10,10-triol,2-amino-3a,4,5,6,8,9-hexahydro-5-hydroxy-4-(hydroxymethyl)-6-imino-,9-(hydrogen sulfate), (3aS,4R,9S,10aS)-
    • [(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-3H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate
    • 1H,10H-Pyrrolo[1,2-c]purine-9,10,10-triol,2-amino-3a,4,5,6,8,9-hexahydro-5-hydroxy-4-(hydroxymethyl)-6-imino-,9-(hydrogen sul
    • 1H,10H-Pyrrolo[1,2-c]purine-9,10,10-triol, 2-amino-3a,4,5,6,8,9-hexahydro-5-hydroxy-4-(hydroxymethyl)-6-imino-, 9-(hydrogen sulfate), (3aS,4R,9S,10aS)-
    • Decarbamoylgonyautoxin 4
    • DTXSID50924101
    • CHEBI:214672
    • 1H,10H-Pyrrolo(1,2-c)purine-9,10-triol, 2-amino-3a,4,5,6,8,9-hexahydro-5-hydroxy-4-(hydroxymethyl)-6-imino-, 9-(hydrogen sulfate), (3aS,4R,9S,10aS)-
    • [(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulate
    • NS00120272
    • Decarbamoylgonyautoxin-4
    • Inchi: 1S/C9H16N6O8S/c10-6-12-5-3(2-16)15(19)7(11)14-1-4(23-24(20,21)22)9(17,18)8(5,14)13-6/h3-5,11,16-19H,1-2H2,(H3,10,12,13)(H,20,21,22)/t3-,4-,5-,8-/m0/s1
    • Chiave InChI: AXKNFGCPJPRVCA-RGDLXGNYSA-N
    • Sorrisi: N1[C@]2([H])[C@]3(C(O)(O)[C@@H](OS(O)(=O)=O)CN3C(=N)N(O)[C@H]2CO)NC=1N

Proprietà calcolate

  • Massa esatta: 368.07518
  • Massa monoisotopica: 368.075
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 705
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -5.1
  • Superficie polare topologica: 234Ų

Proprietà sperimentali

  • Densità: 2.62
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 2.009
  • PSA: 225.26

1H,10H-Pyrrolo[1,2-c]purine-9,10,10-triol,2-amino-3a,4,5,6,8,9-hexahydro-5-hydroxy-4-(hydroxymethyl)-6-imino-,9-(hydrogen sulfate), (3aS,4R,9S,10aS)- Letteratura correlata

Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd